molecular formula C14H19NO3 B042105 (2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester CAS No. 245467-31-6

(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester

Cat. No.: B042105
CAS No.: 245467-31-6
M. Wt: 249.3 g/mol
InChI Key: PZPCPVYMFCODPJ-RMKNXTFCSA-N
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Description

(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester is an organic compound with the molecular formula C14H19NO3 and a CAS Registry Number of 245467-31-6 . This methyl ester features a dimethylaminoethoxy substituent on a phenyl ring, which is a structural motif of significant interest in medicinal chemistry. The presence of the basic dimethylamino group can enhance solubility and influence the compound's interaction with biological membranes. While the specific biological activity and research applications for this exact compound are not fully detailed in the available literature, its close structural analog, (E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic acid (CAS 199678-86-9), has been identified in scientific screening . This suggests potential utility as a building block or intermediate in pharmaceutical research, particularly for the development of novel therapeutic agents. The compound is presented for research applications only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-15(2)10-11-18-13-7-4-12(5-8-13)6-9-14(16)17-3/h4-9H,10-11H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPCPVYMFCODPJ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester typically involves the reaction of 4-hydroxybenzaldehyde with 2-(dimethylamino)ethyl chloride in the presence of a base to form the intermediate 4-[2-(dimethylamino)ethoxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with methyl acrylate in the presence of a base such as piperidine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving cell signaling and receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various receptors or enzymes, modulating their activity. The ethoxy and phenyl groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Phenyl Ring

Methyl Caffeate (3-(3,4-Dihydroxyphenyl)acrylic Acid Methyl Ester) Structure: Features a dihydroxyphenyl group instead of dimethylaminoethoxy. Properties: The catechol (3,4-dihydroxy) group enhances antioxidant activity but reduces metabolic stability due to rapid oxidation. In contrast, the dimethylaminoethoxy group in the target compound improves solubility and resistance to enzymatic degradation . Applications: Methyl caffeate is studied for antioxidant and anti-inflammatory effects, whereas the target compound is tailored for synthetic versatility in drug discovery .

(2E)-3-(3-Bromo-4-fluorophenyl)-2-propenoic Acid Methyl Ester Structure: Halogenated phenyl group (Br, F) replaces dimethylaminoethoxy. Properties: Electron-withdrawing halogens decrease electron density on the phenyl ring, altering reactivity in electrophilic substitutions. Molecular Weight: 259.07 g/mol (halogenated) vs. ~307 g/mol (target, estimated) .

Ester Group Modifications

tert-Butyl (2E)-3-(2-Formylphenyl)prop-2-enoate Structure: Bulkier tert-butyl ester replaces methyl ester. Properties: Increased steric hindrance slows ester hydrolysis, enhancing stability in acidic environments. The methyl ester in the target compound offers faster metabolic cleavage, advantageous for prodrug designs .

Ethyl 3-(4-Methoxyphenyl)-2-methyl-2-butenoate Structure: Ethyl ester and methyl substitution on the propenoic acid chain. Properties: Ethyl esters generally exhibit higher lipophilicity (logP ~3.5) compared to methyl esters (logP ~2.8), affecting membrane permeability .

Functional Group Comparisons

Compound Name Substituent Ester Type Molecular Weight (g/mol) Key Properties Evidence ID
Target Compound 4-(2-Dimethylaminoethoxy) Methyl ~307 (estimated) Basic, polar, drug intermediate
Methyl Caffeate 3,4-Dihydroxyphenyl Methyl 194.18 Antioxidant, oxidatively labile
(2E)-3-(3-Bromo-4-fluorophenyl) Derivative 3-Bromo-4-fluorophenyl Methyl 259.07 Halogenated, electron-withdrawing
tert-Butyl (2E)-3-(2-Formylphenyl) Ester 2-Formylphenyl tert-Butyl 260.30 Stable to hydrolysis, synthetic intermediate

Biological Activity

(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester, also known by its CAS number 245467-31-6, is a synthetic compound with potential applications in medicinal chemistry. Its structure features a dimethylamino group, which is known to influence biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C14H19O3
  • Molecular Weight : 249.31 g/mol
  • Melting Point : 48 °C
  • LogP (Partition Coefficient) : 1.8132

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the dimethylamino group may enhance the electron-donating ability of the molecule, leading to increased radical scavenging activity .
  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy .
  • Receptor Binding : The structural features suggest potential interactions with various receptors, including those involved in neurotransmission and endocrine signaling. This could lead to effects on mood regulation and metabolic processes.

Antioxidant Potential

A study conducted on structurally related compounds demonstrated significant antioxidant activity using the DPPH assay. The percentage inhibition of DPPH radical by similar compounds was reported to be as high as 76.96% . While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable antioxidant effects.

Enzyme Interaction Studies

Research on related methyl esters indicates that they can modulate enzyme activity involved in metabolic processes. For instance, studies have shown that certain derivatives can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism . This suggests that this compound may similarly affect drug metabolism and pharmacokinetics.

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective effects of related compounds, it was found that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This points towards a potential therapeutic application for neurodegenerative diseases .
  • Anti-inflammatory Activity : A case study highlighted the anti-inflammatory properties of similar compounds in animal models, showing reduced levels of pro-inflammatory cytokines following treatment . This suggests that this compound may also possess anti-inflammatory properties.

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